

Monolinuron (CAS No. 1746-81-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Monolinuron**

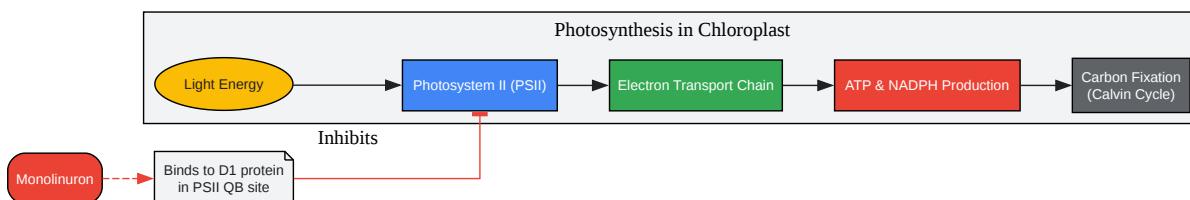
Cat. No.: **B160109**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monolinuron, a phenylurea herbicide with the CAS number 1746-81-2, has been utilized in agriculture for the control of broadleaf weeds and annual grasses. Its mechanism of action involves the inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain in plants. This technical guide provides an in-depth overview of **Monolinuron**, consolidating its physicochemical properties, toxicological profile, environmental fate, and established analytical methodologies. Detailed experimental protocols for key toxicological and environmental studies are presented, adhering to internationally recognized guidelines. Furthermore, this document includes visualizations of its mechanism of action, degradation pathways, and analytical workflows to facilitate a comprehensive understanding for research, scientific, and drug development applications.


Physicochemical Properties

A thorough understanding of the physicochemical properties of **Monolinuron** is fundamental for assessing its environmental behavior, toxicological effects, and for the development of analytical methods. The key properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	3-(4-chlorophenyl)-1-methoxy-1-methylurea	[1]
CAS Number	1746-81-2	[1]
Molecular Formula	C ₉ H ₁₁ ClN ₂ O ₂	[2]
Molecular Weight	214.65 g/mol	[2]
Appearance	White to off-white solid	[2]
Melting Point	80 - 82 °C	[2]
Water Solubility	735 mg/L at 20 °C	[1]
Vapor Pressure	1.5 x 10 ⁻⁴ mm Hg at 22 °C	[3]
Log P (Octanol-Water Partition Coefficient)	2.2	[4]
Henry's Law Constant	4.6 x 10 ⁻⁸ atm·m ³ /mol	[5]

Mechanism of Action: Inhibition of Photosystem II

Monolinuron exerts its herbicidal activity by disrupting photosynthesis in target plants.[\[1\]](#) Specifically, it acts as an inhibitor of Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.[\[6\]](#) The herbicide binds to the D1 protein of the PSII complex, at the quinone-binding (QB) site, thereby blocking the electron transport chain.[\[6\]](#) This inhibition prevents the conversion of light energy into chemical energy, leading to a cascade of events that ultimately results in plant death.[\[6\]](#)

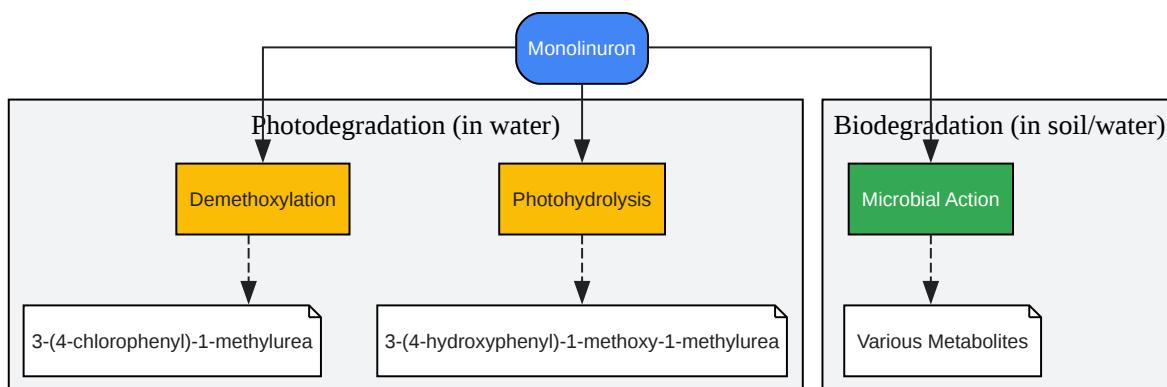
Click to download full resolution via product page

Mechanism of Action of **Monolinuron**.

Toxicology

Monolinuron exhibits low to moderate acute oral toxicity in mammals.^[7] The toxicological profile is summarized below.

Endpoint	Species	Value	Reference
Acute Oral LD50	Rat	2100 mg/kg bw	[1]
Acute Dermal LD50	Rat	> 2000 mg/kg bw	
Acute Inhalation LC50	Rat	> 5.05 mg/L (4h)	
Daphnia magna EC50 (48h)	Aquatic Invertebrate	4.9 - 8.3 mg/L	[1][3]
Fish LC50 (96h)	Oncorhynchus mykiss	13.5 mg/L	
Algae EbC50 (72h)	Pseudokirchneriella subcapitata	0.038 mg/L	


Environmental Fate

The environmental persistence and mobility of **Monolinuron** are critical factors in assessing its potential ecological impact.

Parameter	Value	Reference
Soil Degradation Half-life (DT50)	Moderately persistent; 22 days in water sediments	[1][8]
Photodegradation	Occurs in water, accelerated by UV light.	[9]
Biodegradation	Primary degradation route in soil and water.	[4]
Mobility in Soil	High leaching potential.	[7]

Degradation Pathways

Monolinuron degrades in the environment through two primary pathways: photodegradation and biodegradation.[4] Photodegradation in aqueous environments can proceed via demethoxylation or photohydrolysis of the carbon-chlorine bond.[9] Biodegradation in soil and water involves microbial action, leading to the formation of various metabolites.[4]

[Click to download full resolution via product page](#)

Degradation Pathways of **Monolinuron**.

Experimental Protocols

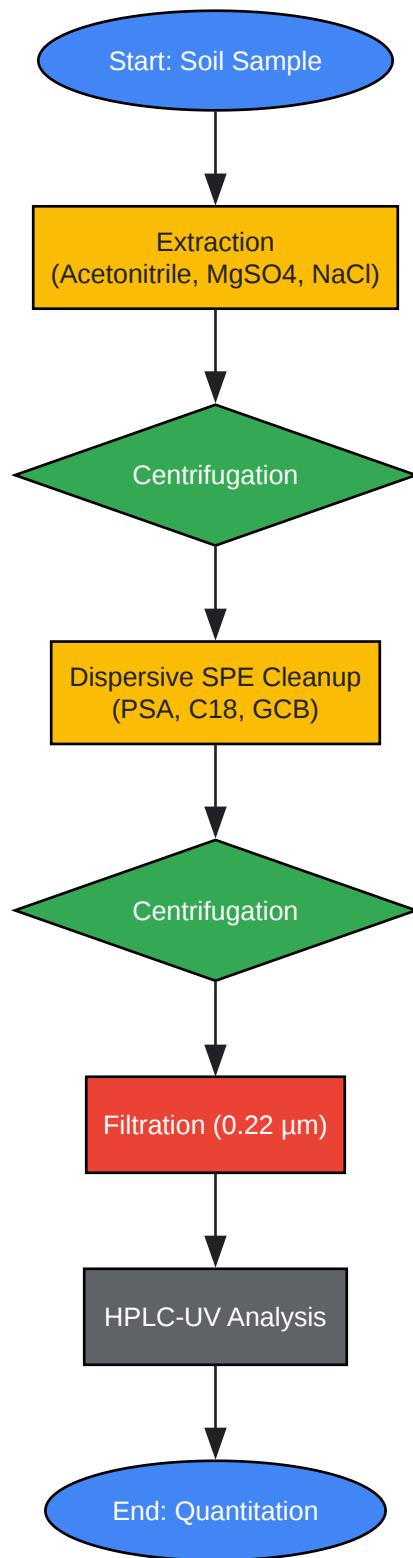
Residue Analysis in Soil by HPLC

This protocol outlines a general procedure for the determination of **Monolinuron** residues in soil using High-Performance Liquid Chromatography (HPLC).

5.1.1. Materials and Reagents

- **Monolinuron** analytical standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- Sodium chloride
- Anhydrous magnesium sulfate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB)
- Syringe filters (0.22 μ m)

5.1.2. Sample Preparation (QuEChERS-based)


- Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
- Vortex vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.

- Transfer the supernatant to a clean tube containing 150 mg of PSA, 150 mg of C18, and 50 mg of GCB.
- Vortex for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.
- Filter the supernatant through a 0.22 μ m syringe filter into an HPLC vial.

5.1.3. HPLC Conditions

- Column: C18 column (e.g., 4.6 x 250 mm, 5 μ m)
- Mobile Phase: Acetonitrile:Water gradient
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μ L
- Detector: UV detector at an appropriate wavelength (e.g., 245 nm)
- Column Temperature: 30 °C

5.1.4. Workflow Diagram

[Click to download full resolution via product page](#)

Workflow for **Monolinuron** Residue Analysis in Soil.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This protocol is based on the OECD Guideline 423 for the testing of chemicals.[\[10\]](#)

5.2.1. Principle The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in a stepwise procedure determines the next step and the final classification.

5.2.2. Test Animals

- Healthy, young adult rats of a single sex (typically females).

5.2.3. Procedure

- Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil).
- Administration: Administer a single oral dose by gavage.
- Starting Dose: Select a starting dose from the defined levels (e.g., 300 mg/kg or 2000 mg/kg).
- Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Stepwise Procedure:
 - If mortality occurs, re-test at a lower dose level.
 - If no mortality occurs, test at a higher dose level until mortality is observed or the limit dose (2000 mg/kg) is reached.
- Pathology: Perform a gross necropsy on all animals at the end of the study.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This protocol follows the OECD Guideline 202 for assessing the acute toxicity of chemicals to Daphnia.[\[5\]](#)[\[11\]](#)

5.3.1. Principle Young daphnids are exposed to the test substance at a range of concentrations for 48 hours. Immobilisation is recorded and compared to controls to determine the EC50.

5.3.2. Test Organism

- Daphnia magna, less than 24 hours old at the start of the test.

5.3.3. Procedure

- Test Solutions: Prepare a series of at least five concentrations of the test substance in a suitable medium.
- Test Vessels: Use glass vessels with a volume of at least 2 mL per daphnid.
- Exposure: Introduce at least 20 daphnids, divided into four replicates of five, into each test concentration and control.
- Incubation: Incubate for 48 hours at 20 ± 2 °C with a 16-hour light/8-hour dark cycle.
- Observation: Record the number of immobilised daphnids at 24 and 48 hours. Daphnids are considered immobilised if they are not able to swim within 15 seconds after gentle agitation.
- Data Analysis: Calculate the 48-hour EC50 value.

Ready Biodegradability (OECD 301)

This protocol is based on the OECD Guideline 301 for screening chemicals for ready biodegradability.[\[4\]](#)[\[12\]](#)

5.4.1. Principle The test substance is incubated with a microbial inoculum in a mineral medium under aerobic conditions. Biodegradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal or carbon dioxide (CO₂) evolution.

5.4.2. Inoculum

- Activated sludge from a domestic wastewater treatment plant.

5.4.3. Procedure

- Test Medium: Prepare a mineral medium containing the test substance at a known concentration (e.g., 10-20 mg/L DOC or total organic carbon).
- Inoculation: Inoculate the medium with the activated sludge.
- Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 22 ± 2 °C) for 28 days.
- Measurements:
 - DOC Die-Away (OECD 301A): Measure the DOC concentration at regular intervals.
 - CO₂ Evolution (OECD 301B): Measure the amount of CO₂ produced.
- Controls: Run parallel blanks (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).
- Pass Level: The substance is considered readily biodegradable if the percentage of degradation reaches 70% for DOC removal or 60% for CO₂ evolution within a 10-day window during the 28-day test period.

Conclusion

This technical guide provides a comprehensive overview of **Monolinuron** (CAS No. 1746-81-2) for a scientific and professional audience. The compiled data on its physicochemical properties, mechanism of action, toxicology, and environmental fate, along with detailed experimental protocols, offer a valuable resource for researchers and professionals in drug development and environmental science. The provided visualizations aim to enhance the understanding of its core characteristics and analytical workflows. This information is crucial for conducting further research, risk assessment, and developing strategies for its safe and effective use or remediation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agc-chemicals.com [agc-chemicals.com]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. oecd.org [oecd.org]
- 5. shop.fera.co.uk [shop.fera.co.uk]
- 6. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurolab.net [eurolab.net]
- 8. oecd.org [oecd.org]
- 9. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 11. oecd.org [oecd.org]
- 12. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- To cite this document: BenchChem. [Monolinuron (CAS No. 1746-81-2): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160109#monolinuron-cas-number-1746-81-2-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com